molecular formula C12H16N4O4 B13548381 tert-butyl 1-(2,6-dioxopiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate

tert-butyl 1-(2,6-dioxopiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B13548381
M. Wt: 280.28 g/mol
InChI Key: ZMLRCWVSFKEOMI-UHFFFAOYSA-N
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Description

tert-Butyl 1-(2,6-dioxopiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a piperidinyl ring, and a triazole ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-(2,6-dioxopiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1-(2,6-dioxopiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

tert-Butyl 1-(2,6-dioxopiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in studies involving enzyme interactions and protein-ligand binding.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 1-(2,6-dioxopiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and van der Waals forces. These interactions can influence the activity of enzymes and proteins, leading to specific biological effects.

Comparison with Similar Compounds

  • tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate
  • tert-Butyl ((2-(2,6-dioxopiperidin-3-yl)-4-fluoro-1-oxoisoindolin-5-yl)methyl)carbamate

Uniqueness: tert-Butyl 1-(2,6-dioxopiperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate is unique due to the presence of the triazole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H16N4O4

Molecular Weight

280.28 g/mol

IUPAC Name

tert-butyl 1-(2,6-dioxopiperidin-3-yl)triazole-4-carboxylate

InChI

InChI=1S/C12H16N4O4/c1-12(2,3)20-11(19)7-6-16(15-14-7)8-4-5-9(17)13-10(8)18/h6,8H,4-5H2,1-3H3,(H,13,17,18)

InChI Key

ZMLRCWVSFKEOMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CN(N=N1)C2CCC(=O)NC2=O

Origin of Product

United States

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